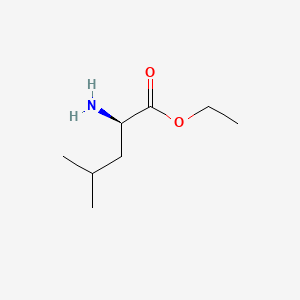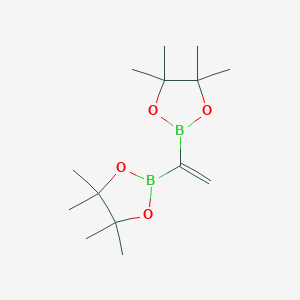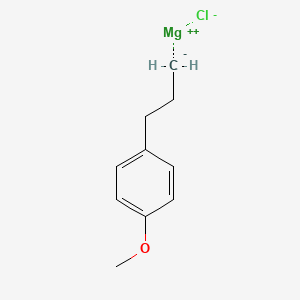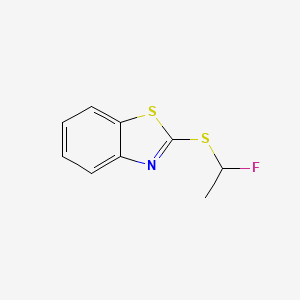
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoroethylsulfanyl group attached to the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole typically involves the introduction of the fluoroethylsulfanyl group to the benzothiazole core. One common method is the nucleophilic substitution reaction where a suitable benzothiazole derivative reacts with a fluoroethylsulfanyl reagent under controlled conditions. The reaction may require the presence of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the fluoroethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzothiazole ring.
科学的研究の応用
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole involves its interaction with molecular targets in biological systems. The fluoroethylsulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, leading to its observed effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-1,3-benzothiazole
- 2-(Ethylsulfanyl)-1,3-benzothiazole
- 2-(Chloroethylsulfanyl)-1,3-benzothiazole
Uniqueness
2-(1-Fluoroethylsulfanyl)-1,3-benzothiazole is unique due to the presence of the fluoroethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H8FNS2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
2-(1-fluoroethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8FNS2/c1-6(10)12-9-11-7-4-2-3-5-8(7)13-9/h2-6H,1H3 |
InChIキー |
WMULAASIZYWFJR-UHFFFAOYSA-N |
正規SMILES |
CC(F)SC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
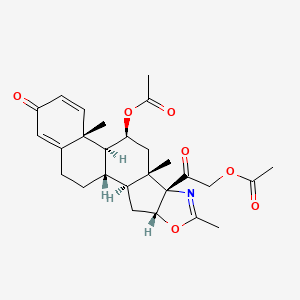
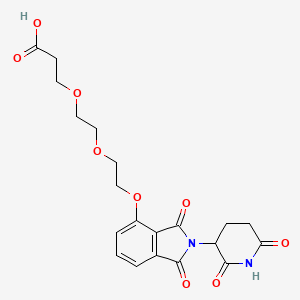

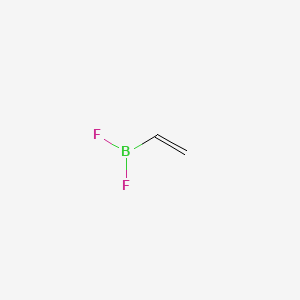
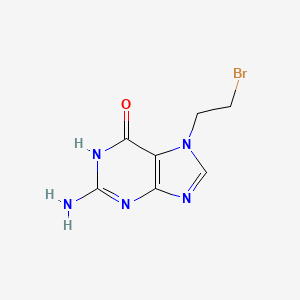


![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
